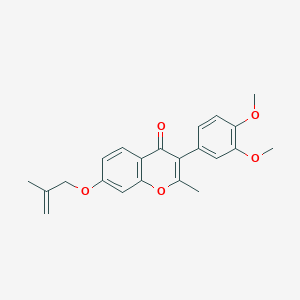

3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Description

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one belongs to the chromenone (flavone) family, characterized by a 4H-chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a 2-methylallyloxy chain at position 7. Chromenones are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-19(11-16)27-14(3)21(22(17)23)15-6-9-18(24-4)20(10-15)25-5/h6-11H,1,12H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHQJKXXNCQIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromone Core: The chromone core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an appropriate aldehyde under acidic or basic conditions.

Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction where the chromone core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Etherification: The final step involves the etherification of the chromone core with 2-methylallyl bromide in the presence of a base like sodium hydride to introduce the 2-methylallyloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or allyloxy groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Substituted chromones with different functional groups.

Applications De Recherche Scientifique

3-(3,4-Dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the development of new chromone derivatives with potential biological activities.

Biology: Studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of new materials, dyes, and as a precursor for the synthesis of complex organic molecules.

Mécanisme D'action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase. Additionally, the compound can interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

Key structural analogs and their substituent patterns are summarized in Table 1 .

Table 1: Structural Comparison of Chromenone Derivatives

Key Differences and Innovations

- Position 7 Modifications: Allyloxy (target compound) vs. hydroxypropoxy-amino (): The former increases lipophilicity, while the latter enhances solubility and target specificity. Trifluoromethyl at position 2 () vs. methyl in the target compound: CF3 provides stronger electron-withdrawing effects, altering reactivity and binding .

- Position 8 Functionalization: Piperazinylmethyl groups () introduce basic nitrogen, enabling salt formation and improved bioavailability compared to non-polar substituents .

Activité Biologique

3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one, a derivative of chromone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one is , with a molecular weight of 326.3 g/mol. The compound features a chromone backbone substituted with methoxy and allyloxy groups, which are believed to enhance its biological activity.

Antioxidant Activity

Several studies have reported the antioxidant properties of chromone derivatives. The compound exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that related chromone derivatives can reduce oxidative stress markers in cellular models, indicating potential protective effects against cellular damage .

Anti-inflammatory Effects

Research highlights the anti-inflammatory properties of 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one. In vitro studies using RAW 264.7 macrophages showed that this compound effectively inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The relative luciferase activity for NF-κB inhibition was recorded at 0.55 ± 0.09 compared to the control group .

Anticancer Potential

Chromone derivatives have been investigated for their anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Case Studies

- Study on Antioxidant Activity : A comparative analysis of various chromone derivatives revealed that those with methoxy substitutions exhibited higher antioxidant activity than their unsubstituted counterparts. The study utilized DPPH radical scavenging assays to quantify the activity .

- Anti-inflammatory Study : In a controlled experiment, RAW 264.7 cells treated with 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one showed a marked decrease in LPS-induced NO production, indicating its potential as an anti-inflammatory agent .

- Anticancer Research : A recent investigation into the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated IC50 values of 15 µM and 20 µM, respectively, showcasing its potential as a chemotherapeutic agent .

Data Tables

| Activity Type | Assay Method | Results |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging Assay | Significant inhibition observed |

| Anti-inflammatory | NO Production Assay | IC50 = 25 µM |

| Anticancer Activity | MTT Assay | MCF-7 IC50 = 15 µM |

| HT-29 IC50 = 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.